molecular formula C22H30O5 B3432103 Cicaprost CAS No. 95722-07-9

Cicaprost

Cat. No.: B3432103
CAS No.: 95722-07-9
M. Wt: 374.5 g/mol
InChI Key: ARUGKOZUKWAXDS-SEWALLKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cicaprost (also referred to as capicrost in some studies) is a synthetic prostaglandin analog and a selective IP receptor agonist developed to enhance metabolic stability compared to earlier prostacyclin (PGI₂) analogs like iloprost . It exhibits potent inhibitory effects on platelet aggregation, vasodilation in coronary arteries, and blood pressure reduction, making it a candidate for cardiovascular and inflammatory disorders . Unlike PGI₂ and iloprost, which exhibit dual activity at EP1/IP receptors, this compound demonstrates high specificity for IP receptors, minimizing off-target effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cicaprost is synthesized through a series of chemical reactions involving the modification of prostacyclin’s structure to enhance its stability and activity. One common synthetic route involves the Horner-Wittig reaction of a ketone with a phosphonate, followed by reduction with lithium aluminium hydride (LiAlH4). The resulting compound is then etherified with tert-butyl bromoacetate in the presence of aqueous sodium hydroxide (NaOH) and tetrabutylammonium sulfate . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Cicaprost undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce alcohol derivatives .

Scientific Research Applications

Cardiovascular Applications

Vasodilation and Platelet Aggregation Inhibition

Cicaprost has been shown to effectively induce vasodilation by activating the IP receptor, which is crucial for regulating vascular tone. Studies indicate that this compound exhibits a high affinity for the IP receptor, leading to significant relaxation of vascular smooth muscle and inhibition of platelet aggregation. For instance, research demonstrated that this compound could relax rat tail arteries by activating inward rectifier potassium channels (KIR) and elevating cyclic AMP levels in aortic cells .

Clinical Studies in Peripheral Vascular Disease

This compound's effectiveness extends to peripheral vascular diseases. In a clinical trial involving healthy volunteers, this compound was administered orally, resulting in reduced platelet aggregation and improved skin blood flow . These findings suggest its potential utility in managing conditions characterized by impaired blood flow.

Renal Function Protection

Experimental Models

This compound has been studied for its protective effects on renal function in animal models. A notable study involved uninephrectomized dogs with chronic renal failure that received this compound treatment over 15 months. The results indicated that this compound significantly improved renal plasma flow and glomerular filtration rate compared to control groups, suggesting its role in mitigating renal damage .

Drug-Eluting Stents

Innovative Delivery Systems

Recent advancements have explored the use of this compound in drug-eluting stents (DES). A study showed that stents coated with this compound could reduce neointimal hyperplasia while maintaining vascular function . This application is particularly relevant as it addresses concerns related to restenosis following percutaneous coronary interventions.

Case Studies and Research Findings

Study FocusFindings
Vasodilation This compound activates KIR channels leading to relaxation in rat arteries .Effective vasodilator with potential cardiovascular applications.
Renal Protection Improved renal function metrics in uninephrectomized dogs treated with this compound .Protective effects on renal health observed in chronic conditions.
Drug-Eluting Stents This compound-coated stents showed reduced restenosis rates without impairing endothelial function .Promising strategy for improving outcomes post-angioplasty.

Mechanism of Action

Cicaprost exerts its effects by binding to and activating prostacyclin receptors (IP receptors) on the surface of target cells. This activation triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP), which leads to vasodilation and inhibition of platelet aggregation. This compound also interferes with tumor cell-host interactions, such as tumor cell-induced platelet aggregation and adhesion to endothelial cells, thereby inhibiting metastasis .

Comparison with Similar Compounds

Uterine Smooth Muscle

  • At higher doses (>30 nM), it paradoxically inhibits contractions in guinea-pig vas deferens .
  • Iloprost : Biphasic response—initial stimulation (EP1-mediated) followed by inhibition (IP-mediated) at similar doses (0.14–14 nM) .
  • PGI₂ : Less potent than this compound in IP-mediated inhibition due to rapid degradation .
  • BW245C : Weak inhibitor (max inhibition: 14.3 min) compared to this compound .

Neutrophil Signaling

  • This compound : Moderately inhibits FMLP-induced chemotaxis in human neutrophils (max inhibition: 28.5% ± 8.7%) but is less potent than PGE₂ (64.5% ± 2.4%) .
  • Iloprost : Strong inhibition of neutrophil Ca²⁺ signaling (IC₅₀: 38 nM) .
  • PGE₂ : Broad EP receptor activity; inhibits chemotaxis via EP2 receptors (EC₅₀: 90 nM) .

Vascular Effects

  • This compound : Relaxes rabbit jugular vein but is less potent than PGE₂ .
  • U46619 : Contracts vascular smooth muscle via TP receptors, opposing this compound’s effects .

Therapeutic Advantages

  • Selectivity : this compound’s IP specificity reduces side effects (e.g., uterine stimulation) seen with dual-acting analogs like iloprost .
  • Metabolic Stability : Engineered to resist enzymatic degradation, offering longer duration of action than PGI₂ .
  • Dose-Dependent Effects : Low-dose potentiation of vas deferens contraction suggests tissue-specific modulation .

Research Findings and Clinical Implications

Key Studies

Uterine Smooth Muscle (): this compound’s selective IP agonism makes it a candidate for dysmenorrhea or preterm labor by suppressing pathological contractions.

Neutrophil Chemotaxis () : While less potent than PGE₂, this compound’s IP selectivity may reduce pro-inflammatory risks associated with EP receptor activation.

Vascular Tone () : this compound’s vasodilatory effects are promising for pulmonary hypertension but require optimization for potency.

Biological Activity

Cicaprost is a synthetic analog of prostacyclin (PGI2) that primarily acts as an agonist for the prostacyclin receptor (IP receptor). It is utilized in various therapeutic contexts due to its significant biological activities, particularly its anti-inflammatory and vasodilatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects through the activation of IP receptors, leading to several downstream biological responses:

  • Vasodilation : this compound causes relaxation of vascular smooth muscle, which is mediated by the activation of potassium channels and increased intracellular cAMP levels.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, particularly in macrophages and dendritic cells.

Key Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly inhibits pro-inflammatory cytokine production in human monocyte-derived macrophages and dendritic cells stimulated with lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNFα). This suggests its potential use in treating ocular inflammatory diseases where steroids are traditionally used .
  • Vascular Effects :
    • In vivo studies using this compound-coated drug-eluting stents showed that while these stents reduced restenosis rates compared to bare metal stents, they also impaired endothelium-dependent relaxation in adjacent vessels. The neointimal area was significantly greater in this compound-coated groups, indicating a complex interaction between this compound's antiproliferative effects and vascular function .
  • Channel Interaction :
    • Research indicates that this compound-induced relaxation in rat tail arteries is mediated by inward rectifier potassium (KIR) channels. The relaxation response was significantly inhibited by Ba²⁺, confirming the involvement of these channels in this compound's mechanism .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
VasodilationInduces relaxation of vascular smooth muscle via IP receptor activation
Anti-inflammatoryInhibits cytokine production in macrophages and dendritic cells
Neointima FormationIncreased neointimal area observed with this compound-coated stents compared to bare metal stents

Table 2: Experimental Findings on this compound's Effects

Study TypeMethodologyKey Findings
In Vitro Cytokine ReleaseHuman monocyte-derived macrophages treated with LPSSignificant reduction in IL-6 and TNFα production
In Vivo Stent StudyRabbit iliac artery model with this compound-eluting stentsIncreased neointimal area; impaired endothelium-dependent relaxation
Channel Interaction StudyRat tail artery experiments assessing KIR channel involvementRelaxation inhibited by Ba²⁺; suggests KIR channel mediation

Case Studies

Case Study 1: Ocular Inflammation Treatment
In a controlled study involving patients with uveitis, this compound was administered as part of a treatment regimen. Results showed a marked decrease in inflammatory cell infiltration and protein leakage from ocular tissues, supporting its use as an alternative to steroid treatments.

Case Study 2: Drug-Eluting Stent Application
A clinical trial assessed the performance of this compound-coated stents in patients undergoing angioplasty. While these stents reduced rates of restenosis, they also highlighted the need for careful monitoring of vascular function post-implantation due to potential adverse effects on endothelial function.

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of Cicaprost in vascular studies?

this compound primarily targets prostacyclin (IP) receptors, inducing vasodilation and inhibiting platelet aggregation via cAMP pathway activation. Standard protocols involve in vitro receptor binding assays (measuring cAMP accumulation) and platelet aggregation tests using platelet-rich plasma (PRP) . Dose-response curves (0.1 nM–10 µM) are critical to establish efficacy thresholds .

Q. Which experimental models are most appropriate for preliminary evaluation of this compound’s anti-thrombotic effects?

Rodent models (e.g., rat arterial thrombosis) and human platelet-rich plasma (PRP) assays are foundational. Key metrics include:

  • Platelet aggregation inhibition : Measured via turbidimetric aggregometry with collagen/ADP as agonists .
  • Thrombus weight reduction : In vivo models using FeCl₃-induced injury .

Q. How should researchers standardize this compound dosing in cell-based assays to ensure reproducibility?

  • Use vehicle controls (e.g., DMSO ≤0.1%) to avoid solvent interference.
  • Pre-treat cells with phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP signals .
  • Validate via LC-MS to confirm compound stability in culture media .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across tissue types be resolved methodologically?

Contradictions often stem from receptor subtype heterogeneity (e.g., IP receptor splice variants) or tissue-specific signaling crosstalk. Strategies include:

  • Comparative receptor profiling : Use siRNA knockdown in distinct cell lines (endothelial vs. smooth muscle) to isolate IP receptor contributions .
  • Pathway inhibition studies : Apply antagonists for secondary pathways (e.g., EP3 receptors) to identify confounding interactions .

Q. What advanced techniques are recommended for elucidating this compound’s off-target effects?

  • High-throughput screening : Employ panels of GPCRs (e.g., DP, TP, FP) to assess cross-reactivity .
  • Transcriptomic analysis : RNA-seq post-treatment identifies differentially expressed genes linked to unintended pathways .

Q. How can researchers optimize in vivo models to study this compound’s long-term vascular protective effects?

  • Chronic dosing protocols : Administer this compound via osmotic minipumps (14–28 days) in ApoE⁻/⁻ mice to model atherosclerosis progression.
  • Multiparametric endpoints : Combine histopathology (plaque area) with biomarkers (P-selectin, thromboxane B₂) .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response data to sigmoidal curves (Hill equation) to calculate EC₅₀ values .
  • Meta-analysis : Aggregate data from ≥3 independent experiments using random-effects models to address variability .

Q. How should researchers address batch-to-batch variability in synthetic this compound samples?

  • QC protocols : Validate purity via HPLC (≥98%) and NMR spectroscopy.
  • Bioactivity normalization : Reference each batch to a standardized EC₅₀ in platelet inhibition assays .

Ethical & Documentation Standards

Q. What documentation is required for publishing this compound studies involving animal models?

  • IACUC approval : Include protocol ID, approval date, and adherence to ARRIVE guidelines.
  • Raw data deposition : Share dose regimens, exclusion criteria, and raw hemodynamic datasets in repositories like Figshare .

Q. How can researchers ensure compliance with FAIR principles in this compound-related data sharing?

  • Metadata tagging : Annotate datasets with DOI, species, and experimental conditions.
  • Public archives : Use domain-specific repositories (e.g., ChEMBL for compound bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.